molecular formula C4H6Cl2O B096724 1,3-Dichlorobutan-2-one CAS No. 16714-77-5

1,3-Dichlorobutan-2-one

Cat. No.: B096724
CAS No.: 16714-77-5
M. Wt: 140.99 g/mol
InChI Key: HAOIWZWGAUKVBO-UHFFFAOYSA-N
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Description

1,3-Dichlorobutan-2-one is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the carbon atoms at positions 1 and 3 of the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichlorobutan-2-one can be synthesized through several methods. One common approach involves the chlorination of butanone. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Another method involves the reaction of 1,3-dichlorobutane with a suitable oxidizing agent. This method requires careful control of reaction conditions to achieve the desired product without over-oxidation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorobutan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of substituted butanones.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives. Strong oxidizing agents such as potassium permanganate or chromium trioxide are often used in these reactions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

Major Products Formed

    Substitution: Substituted butanones (e.g., 1-hydroxy-3-chlorobutan-2-one, 1-amino-3-chlorobutan-2-one).

    Reduction: 1,3-Dichlorobutan-2-ol.

    Oxidation: 1,3-Dichlorobutanoic acid.

Scientific Research Applications

1,3-Dichlorobutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification. Its ability to react with nucleophiles makes it useful in probing the active sites of enzymes.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive molecules. Its reactivity with biological nucleophiles is of particular interest.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes. Its chlorinated structure makes it useful in the synthesis of flame retardants and other materials.

Mechanism of Action

The mechanism of action of 1,3-dichlorobutan-2-one involves its reactivity with nucleophiles. The carbonyl group in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including substitution and addition reactions. The chlorine atoms also contribute to the compound’s reactivity by stabilizing the intermediate species formed during these reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichlorobutane: Similar in structure but lacks the carbonyl group, making it less reactive in certain types of reactions.

    1,3-Dichloropropane: Shorter carbon chain and different reactivity profile.

    1,4-Dichlorobutane: Different position of chlorine atoms, leading to different chemical behavior.

Uniqueness

1,3-Dichlorobutan-2-one is unique due to the presence of both chlorine atoms and a carbonyl group. This combination of functional groups imparts distinct reactivity, making it a versatile compound in synthetic chemistry. Its ability to undergo a wide range of reactions, including nucleophilic substitution and reduction, sets it apart from other similar compounds.

Properties

IUPAC Name

1,3-dichlorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c1-3(6)4(7)2-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOIWZWGAUKVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864709
Record name 1,3-Dichlorobutan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16714-77-5
Record name 1,3-Dichloro-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16714-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichlorobutan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichlorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichlorobutan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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